(R)-BAY-85-8501

Enantiomer activity HNE inhibition Stereochemistry

(R)-BAY-85-8501 is the less active enantiomer of the potent HNE inhibitor BAY-85-8501 (IC50 = 65 pM). Procure this essential stereochemical negative control to validate on-target effects in enzyme assays and preclinical disease models. Its distinct chirality ensures accurate mechanistic interpretation, differentiating specific HNE inhibition from off-target activities. Critical for medicinal chemistry programs optimizing inhibitor design.

Molecular Formula C22H17F3N4O3S
Molecular Weight 474.5 g/mol
Cat. No. B10775196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BAY-85-8501
Molecular FormulaC22H17F3N4O3S
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N
InChIInChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m0/s1
InChIKeyYAJWYFPMASPAMM-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BAY-85-8501: The Less Active Enantiomer for HNE Inhibition Control Studies


(R)-BAY-85-8501, with CAS number 2446175-39-7, is the less active enantiomer of the clinical candidate BAY-85-8501, a selective and potent inhibitor of Human Neutrophil Elastase (HNE) [1]. While the active enantiomer BAY-85-8501 demonstrates picomolar potency against HNE with an IC50 of 65 pM, (R)-BAY-85-8501 serves as a critical control compound in studies requiring enantiomer-specific activity validation and mechanistic understanding .

Why (R)-BAY-85-8501 Cannot Be Substituted with General HNE Inhibitors


Substituting (R)-BAY-85-8501 with other HNE inhibitors or the active enantiomer BAY-85-8501 fails to provide the necessary stereochemical control for mechanistic studies. The distinct stereochemistry of (R)-BAY-85-8501 results in significantly reduced HNE inhibitory activity, making it an essential negative control for validating on-target effects and differentiating specific enzyme inhibition from off-target activities in experimental systems . Unlike generic HNE inhibitors, (R)-BAY-85-8501's unique stereochemical properties ensure that observed biological effects can be properly attributed to enantiomer-specific interactions rather than non-specific compound effects [1].

Quantitative Differentiation of (R)-BAY-85-8501 from Active HNE Inhibitors


Enantiomer-Specific Activity: (R)-BAY-85-8501 vs. BAY-85-8501

(R)-BAY-85-8501 is the less active enantiomer of BAY-85-8501, which inhibits Human Neutrophil Elastase (HNE) with an IC50 of 65 pM . While the exact IC50 value for (R)-BAY-85-8501 is not explicitly reported, its designation as the 'less active' enantiomer indicates a substantial reduction in potency, making it suitable as a negative control in assays where the active enantiomer serves as the test compound .

Enantiomer activity HNE inhibition Stereochemistry

Comparative Potency Against Clinical HNE Inhibitors: BAY-85-8501 vs. Sivelestat

BAY-85-8501, the active enantiomer, demonstrates significantly higher potency compared to the clinically approved HNE inhibitor Sivelestat, with an IC50 of 65 pM versus 44 nM for Sivelestat . This represents an approximately 677-fold difference in potency, underscoring the enhanced activity of BAY-85-8501 and its enantiomers in HNE inhibition studies .

HNE inhibition Drug discovery Comparative pharmacology

Comparative Potency Against Clinical HNE Inhibitors: BAY-85-8501 vs. Alvelestat (AZD9668)

BAY-85-8501, the active enantiomer, exhibits substantially higher potency compared to Alvelestat (AZD9668), with an IC50 of 65 pM versus 12 nM for Alvelestat . This represents an approximately 185-fold difference in potency, further demonstrating the enhanced activity of the BAY-85-8501 scaffold for HNE inhibition .

HNE inhibition Drug discovery Comparative pharmacology

Pharmacokinetic Profile of BAY-85-8501 for In Vivo Studies

The active enantiomer BAY-85-8501 demonstrates favorable pharmacokinetic properties, including a terminal half-life of 110 to 121 hours after a single 0.5 mg dose [1]. This long half-life supports once-daily dosing and provides sustained target inhibition, which is critical for in vivo efficacy studies [2].

Pharmacokinetics Half-life Oral administration

Optimal Applications for (R)-BAY-85-8501 in Research and Development


Negative Control in HNE Activity Assays

(R)-BAY-85-8501 is ideally suited as a negative control in enzyme activity assays to validate the specific inhibitory effects of BAY-85-8501 on Human Neutrophil Elastase (HNE) [1]. By comparing the effects of the active enantiomer (BAY-85-8501, IC50 = 65 pM) with the less active enantiomer (R)-BAY-85-8501, researchers can confirm that observed biological effects are due to specific HNE inhibition rather than off-target activities .

Stereochemical Control in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs focused on developing novel HNE inhibitors, (R)-BAY-85-8501 provides a critical stereochemical control to assess the importance of chirality on target engagement [1]. The differential activity between BAY-85-8501 and (R)-BAY-85-8501 can inform the design of more potent and selective HNE inhibitors by highlighting the structural features essential for activity .

Validation of HNE-Mediated Disease Models

(R)-BAY-85-8501 can be used to validate the role of HNE in preclinical disease models, such as acute lung injury and bronchiectasis, where BAY-85-8501 has shown efficacy [1]. By demonstrating that the less active enantiomer fails to replicate the protective effects of BAY-85-8501, researchers can strengthen the evidence linking HNE inhibition to therapeutic outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-BAY-85-8501

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.